Phthalaldehydic anhydride
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Overview
Description
Phthalaldehydic anhydride is a chemical compound with significant importance in various scientific fields. It is a derivative of phthalic anhydride and is known for its unique reactivity and applications. This compound is often used as a building block in the synthesis of more complex molecules and has found applications in organic chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalaldehydic anhydride can be synthesized through several methods. One common approach involves the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation . Another method includes the hydrogenation of phthalic anhydride in benzene at high temperatures and pressures in the presence of copper chromite .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of o-xylene using vanadium-based catalysts such as vanadium pentoxide (V2O5) in a gas-phase reaction . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phthalaldehydic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield phthalide and other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like copper chromite.
Substitution: Reactions with primary amines and thiols in the presence of suitable solvents.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Phthalide.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Phthalaldehydic anhydride has a wide range of applications in scientific research:
Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phthalaldehydic anhydride involves its reactivity with nucleophiles. In aqueous solutions, it forms mono- and dihydrates, which can react with nucleophiles such as amines and thiols. This reactivity is utilized in various analytical and synthetic applications .
Comparison with Similar Compounds
Phthalaldehydic anhydride can be compared with other similar compounds such as phthalic anhydride and phthalaldehyde:
Phthalic Anhydride: Used primarily in the production of plasticizers and resins.
Phthalaldehyde: Known for its use in the synthesis of heterocyclic compounds and as a reagent in amino acid analysis.
This compound stands out due to its unique reactivity with nucleophiles and its applications in both analytical and synthetic chemistry.
Properties
CAS No. |
101976-08-3 |
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Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(2-formylbenzoyl) 2-formylbenzoate |
InChI |
InChI=1S/C16H10O5/c17-9-11-5-1-3-7-13(11)15(19)21-16(20)14-8-4-2-6-12(14)10-18/h1-10H |
InChI Key |
ZYFUINKRRQFAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)OC(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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